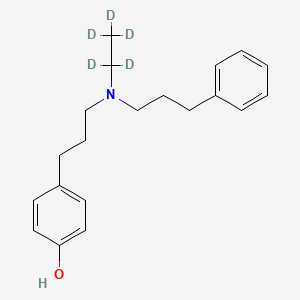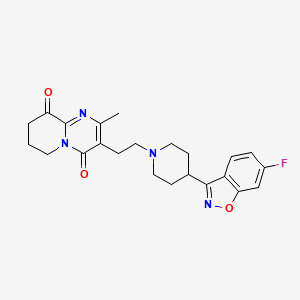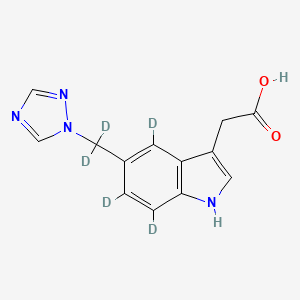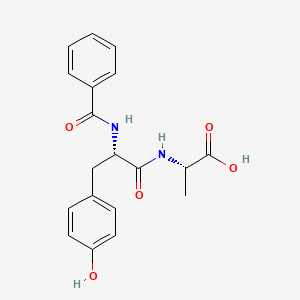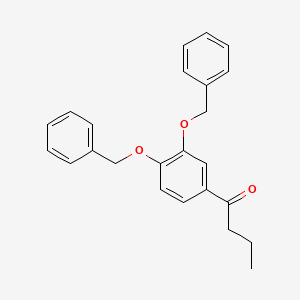
3',4'-Dibenzyloxy-1-phenyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4'-Dibenzyloxy-1-phenyl-2-butanone, commonly referred to as DBOPB, is a synthetic organic compound used in various scientific applications. It is a colorless, crystalline solid with a melting point of 53-54 °C. DBOPB is mainly used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, DBOPB has been used in the synthesis of polymers, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : A study on Helichrysum gymnocomum, a plant in the Asteraceae family, isolated compounds including dibenzyloxy flavonoids. These compounds exhibited significant antimicrobial properties, with notable activity against pathogens like Staphylococcus aureus, including methicillin and gentamycin resistant strains (Drewes & van Vuuren, 2008).
Biocatalysis in Chemical Synthesis : A study on Baeyer–Villiger monooxygenases, which are enzymes catalyzing a wide range of substrates, demonstrated the enzyme's application in synthesizing enantiopure compounds. This includes the conversion of 3-phenyl-2-butanone, a compound structurally similar to 3',4'-Dibenzyloxy-1-phenyl-2-butanone (Geitner et al., 2010).
Chemical Synthesis Techniques : Research on the synthesis of 3-Hydroxy-4-phenyl-2-butanone, a compound related to 3',4'-Dibenzyloxy-1-phenyl-2-butanone, explored different methods of preparation, highlighting the potential for chemical manipulation and synthesis of similar compounds (Sun Baoguo, 2011).
Flavour and Fragrance Industry Applications : A study on the synthesis and characteristic odor of optically active 3‐hydroxy‐4‐phenyl‐2‐butanone, a related compound, revealed its potential application in the flavor and fragrance industry. The study showed different stereoisomers had distinct odors, indicating the relevance of similar compounds in sensory applications (Tian et al., 2011).
Eigenschaften
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dibenzyloxy-1-phenyl-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


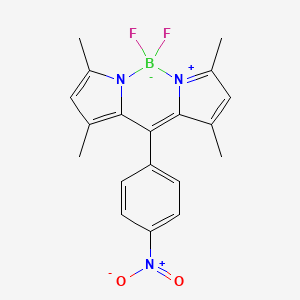


![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
